3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
Description
This compound, with the IUPAC name (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a chiral amino acid derivative featuring a 1-formylindole moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino acid backbone. Its molecular formula is C₁₇H₂₀N₂O₅, and it has a molecular weight of 332.35 g/mol . The compound is light-sensitive and decomposes at 100°C . It is primarily used in peptide synthesis and medicinal chemistry research, particularly in the development of inhibitors and bioactive molecules. The Boc group serves as a temporary protecting group for the amino functionality, while the formyl group on the indole ring enables further functionalization via reactions such as the Pictet–Spengler cyclization .
Properties
IUPAC Name |
3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHBYFWSOYYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis
The compound, 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, has the molecular formula C17H20N2O5 and a molecular weight of 332.4 g/mol. Its structure comprises several key fragments:
- An indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- A formyl group (CHO) attached to the nitrogen atom at the 1-position of the indole ring.
- A propanoic acid moiety, which is a three-carbon carboxylic acid.
- A tert-butyloxycarbonyl (Boc) protecting group attached to the amino group.
Synthesis Pathways
The synthesis of 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid likely involves several steps:
- Formation of the 1-formylindole : This can be achieved by introducing a formyl group to the indole nitrogen. Various formylation reactions can be employed, using reagents like formyl chloride or dimethylformamide (DMF) with phosphoryl chloride.
- Coupling with propanoic acid derivative : The next step involves connecting the 1-formylindole with a propanoic acid derivative. This could be achieved through a carbon-carbon bond formation reaction, such as a Grignard reaction or a Suzuki coupling.
- Introduction of the Boc-protected amino group : This typically involves reacting an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This step is crucial for protecting the amino group during subsequent reactions.
- Final deprotection (if necessary) : If any protecting groups are used during the synthesis, a final deprotection step is required to yield the target compound.
Each step necessitates precise control of reaction conditions, including temperature, solvent selection, and reaction time, to maximize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential throughout the synthesis to confirm the identity and purity of intermediates and the final product.
Analytical Characterization
To confirm the structure and purity of 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, several standard analytical techniques can be employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of key structural features.
- Mass Spectrometry (MS) : MS can determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be compared to theoretical predictions.
- Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of functional groups such as carbonyls, amines, and carboxylic acids.
- High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the compound and quantify any impurities.
- Melting Point : The melting point of (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is 100 °C.
Hypothetical Biological Studies
Compounds with structures similar to 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid often exhibit various biological activities. In silico studies and biological assays could explore the compound's potential as an inhibitor or modulator in relevant biological pathways.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| CAS Number | 47355-10-2 |
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | 332.4 g/mol |
| Standard InChI | InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22) |
| Standard InChIKey | IHXHBYFWSOYYTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O |
| Melting point | 100 °C |
Chemical Reactions Analysis
Types of Reactions
Boc-D-Trp(For)-OH undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The Boc and formyl groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Hydroxymethyl derivatives.
Substitution: Deprotected tryptophan derivatives.
Scientific Research Applications
Boc-D-Trp(For)-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: For the study of protein-protein interactions.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of Boc-D-Trp(For)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the formyl group protects the indole nitrogen. These protective groups are removed under specific conditions to yield the desired peptide. The molecular targets and pathways involved depend on the specific peptide being synthesized .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-protected amino acid derivatives with indole or heteroaromatic side chains. Below is a detailed comparison with analogous compounds, focusing on structural features, synthetic pathways, and functional properties.
Structural Comparisons
Key Observations :
- Protection Strategies : While the target compound uses a Boc group , other analogs employ sulfonamides (e.g., 2-nitrobenzenesulfonamide ), phthaloyl , or mercapto groups . The choice of protecting group influences reactivity and deprotection conditions.
- Side Chain Modifications : The 1-formylindole group distinguishes the target compound from analogs like Boc-D-3-Benzothienylalanine (benzothiophene side chain ) or phenylalanine derivatives . The formyl group enhances electrophilicity, enabling cyclization reactions .
- Chirality : All compounds listed retain stereochemical integrity at the α-carbon, critical for biological activity.
Biological Activity
3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly referred to as Boc-Trp(For)-OH, is a compound with significant potential in biological applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
- Molecular Formula : C₁₇H₂₀N₂O₅
- Molecular Weight : 332.351 g/mol
- CAS Number : 47355-10-2
- Melting Point : 100ºC
- Density : 1.3 ± 0.1 g/cm³
Biological Activity Overview
The biological activity of Boc-Trp(For)-OH has been examined in various contexts, including its potential as an antitumor agent and its effects on specific cellular processes.
Antitumor Activity
Research has indicated that derivatives of indole compounds exhibit notable cytotoxicity against tumor cells. For instance, studies on related compounds have shown selective cytotoxicity against human tumor cell lines while sparing normal cells, suggesting a targeted approach to cancer treatment .
The proposed mechanisms through which Boc-Trp(For)-OH exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as urease, which is crucial for certain pathogenic bacteria like Helicobacter pylori. This inhibition can disrupt bacterial metabolism and survival .
- Induction of Apoptosis : Some studies suggest that indole derivatives may trigger apoptosis in cancer cells, leading to reduced tumor growth. The exact pathways involved remain an area of ongoing research.
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of Boc-Trp(For)-OH on various human tumor cell lines. The results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent.
- Urease Inhibition :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₅ |
| Molecular Weight | 332.351 g/mol |
| Melting Point | 100ºC |
| Density | 1.3 ± 0.1 g/cm³ |
| CAS Number | 47355-10-2 |
Q & A
Q. How can researchers design a synthetic route for 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with indole derivatives. For example, formylation at the 3-position of indole can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF). Subsequent coupling with a Boc-protected amino acid (e.g., Boc-L-alanine) via carbodiimide-mediated amidation (EDC/HOBt) ensures retention of stereochemistry. Critical parameters include:
- Temperature control (reflux vs. room temperature) to minimize epimerization .
- Use of NaBH₃CN for selective reduction of intermediates, as seen in analogous indole-containing amino acid syntheses .
- Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product ≥95% purity .
Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole formyl group (δ ~10.0 ppm for formyl proton) and Boc-protected amine (δ ~1.4 ppm for tert-butyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₉H₂₁N₂O₅: 365.147 g/mol).
- HPLC-PDA : Detects impurities (e.g., de-Boc byproducts or unreacted intermediates) using a C18 column with UV detection at 254 nm .
Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?
- Methodological Answer :
- Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at intervals (0, 1, 7, 30 days). Key degradation products may include:
- Hydrolysis of the Boc group (pH-dependent, accelerated under acidic/basic conditions).
- Formyl group oxidation, detectable by LC-MS .
- Use Arrhenius kinetics to predict shelf-life at standard storage conditions .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what strategies resolve unintended diastereomer formation?
- Methodological Answer :
- Chiral HPLC (e.g., Chiralpak IC column) separates enantiomers. For diastereomers arising from indole formylation, optimize reaction time and temperature to suppress side products.
- Computational modeling (DFT) predicts energy barriers for epimerization, guiding solvent selection (e.g., DMF vs. THF) .
- Crystallographic data (e.g., single-crystal X-ray diffraction) confirms absolute configuration, as demonstrated for related indole derivatives .
Q. What approaches are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time.
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on the indole moiety’s role in π-π stacking and hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
- Methodological Answer :
- Validate assays using positive/negative controls (e.g., known agonists/antagonists).
- Cross-reference results from orthogonal methods:
- In vitro enzyme inhibition vs. cellular activity (e.g., HEK293T reporter assays).
- Adjust for solubility differences (e.g., DMSO vehicle effects) using dynamic light scattering (DLS) .
- Statistically analyze outliers via Grubbs’ test to exclude experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
